![molecular formula C13H16N2O2 B2709077 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile CAS No. 1823268-62-7](/img/structure/B2709077.png)
4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile
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Overview
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Morpholine derivatives, including 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile, are pivotal in the synthesis of heterocyclic compounds. For instance, pyridine and pyrimidine rings can be synthesized from morpholino derivatives, which are essential structures in numerous bioactive molecules and pharmaceuticals (Ratemi, Namdev, & Gibson, 1993). These syntheses often involve reactions with carbon acids or derivatives, showcasing the versatility of morpholine derivatives in creating complex heterocyclic structures.
Corrosion Inhibition
Morpholine derivatives also show potential in corrosion inhibition, especially for metals and alloys. Computational studies and molecular dynamics simulations have been used to explore the corrosion inhibition properties of novel quinoline derivatives, including morpholine-based compounds, against the corrosion of iron (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017). These studies suggest that morpholine derivatives can effectively protect metal surfaces from corrosion, which has significant implications for industrial applications.
Pharmaceutical Research
In the realm of medicinal chemistry, morpholine derivatives have been explored for their biological activities. Novel syntheses of compounds like lamellarin U and lamellarin G trimethyl ether from alpha-aminonitrile, which can be derived from morpholine, indicate the potential for creating bioactive molecules with significant pharmacological properties (Liermann & Opatz, 2008). These compounds are of interest for their anticancer and other therapeutic effects.
Material Science and Ionic Liquids
Morpholine derivatives have been synthesized as part of ionic liquids, which are salts in the liquid state at room temperature or below. The physicochemical properties, cytotoxicity, and biodegradability of these ionic liquids have been investigated, revealing moderate to low toxicity and potential applications in green chemistry and biomass dissolution (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Anti-Corrosion Properties in Mild Steel
Further research into the anti-corrosion properties of morpholine derivatives on mild steel in acidic medium highlights their efficacy as corrosion inhibitors. Electrochemical studies, along with SEM, AFM, and XPS analyses, demonstrate that these compounds can significantly reduce corrosion rates, underscoring their industrial relevance (Singh, Srivastava, & Quraishi, 2016).
Safety and Hazards
properties
IUPAC Name |
4-benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYGAZQGQFWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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